N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a sulfonyl group, a phenyl ring, and a dihydropyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dihydropyridazine Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Azepan Ring: The azepan ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and dihydropyridazine core are believed to play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide
- N-[4-(1-azepanylsulfonyl)phenyl]-2-ethoxyacetamide
- N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H24N4O4S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C23H24N4O4S/c28-21-14-17-27(19-8-4-3-5-9-19)25-22(21)23(29)24-18-10-12-20(13-11-18)32(30,31)26-15-6-1-2-7-16-26/h3-5,8-14,17H,1-2,6-7,15-16H2,(H,24,29) |
InChI Key |
STZVMFISNOLIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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